molecular formula C24H20BrNO6 B4873999 (4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B4873999
M. Wt: 498.3 g/mol
InChI Key: WLHIAFXFKMBDQI-XMHGGMMESA-N
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Description

(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes a furan ring, an oxazole ring, and a bromophenoxy group

Preparation Methods

The synthesis of (4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the bromophenoxy group: This is usually done through etherification reactions using bromophenol and ethylene glycol derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of (4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to (4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one include other oxazole and furan derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical properties and biological activities. For example, dichloroanilines are similar in that they contain an aromatic ring with halogen substituents, but they differ in their specific functional groups and overall structure .

Properties

IUPAC Name

(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO6/c1-2-28-22-15-16(14-19-24(27)32-23(26-19)21-4-3-11-30-21)5-10-20(22)31-13-12-29-18-8-6-17(25)7-9-18/h3-11,14-15H,2,12-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHIAFXFKMBDQI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)OCCOC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)OCCOC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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